physicochemical properties of (2E)-3-(2-Fluorophenyl)acrylamide
physicochemical properties of (2E)-3-(2-Fluorophenyl)acrylamide
An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(2-Fluorophenyl)acrylamide
Introduction
(2E)-3-(2-Fluorophenyl)acrylamide is a member of the acrylamide family, a class of compounds recognized for its versatile chemical reactivity and significant role in polymer science and organic synthesis. The presence of a fluorophenyl group and the conjugated acrylamide moiety suggests its potential utility as a precursor for novel polymers, a scaffold in medicinal chemistry, and a subject of interest in materials science. Acrylamide derivatives have been explored for various applications, including as KCNQ2 potassium channel openers for treating neuropathic pain and as inhibitors of protein disulfide isomerase.[1][2] A thorough understanding of the is paramount for any researcher or drug development professional aiming to utilize this compound. These properties dictate its behavior in chemical reactions, its solubility in various media, its stability, and its potential biological interactions.
This guide provides a comprehensive framework for the characterization of (2E)-3-(2-Fluorophenyl)acrylamide. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a detailed exposition of the experimental methodologies required to ascertain these properties. The narrative emphasizes the rationale behind experimental choices, ensuring that the protocols described are robust and self-validating.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its molecular structure and fundamental properties.
-
Chemical Name: (2E)-3-(2-Fluorophenyl)acrylamide
-
Synonyms: (2E)-3-(2-fluorophenyl)prop-2-enamide
-
Molecular Formula: C₉H₈FNO
-
Molecular Weight: 165.17 g/mol
-
Chemical Structure:
The molecule possesses several key features that dictate its chemical behavior: an aromatic fluorophenyl ring, a reactive α,β-unsaturated carbonyl system (an enone structure), and a primary amide functional group. The "(2E)" designation specifies the trans stereochemistry of the carbon-carbon double bond, which is the thermodynamically more stable isomer.
Physical State and Appearance
Based on the properties of similar acrylamide derivatives, such as N-(2-fluorophenyl)acrylamide which is a pale yellow solid, (2E)-3-(2-Fluorophenyl)acrylamide is expected to be a crystalline solid at room temperature.[3][4] The color may range from white to off-white or pale yellow. Visual inspection is the first, simplest step in characterization.
Thermal Analysis: Melting Point Determination
The melting point is a critical physical constant that provides a primary indication of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will lead to a depressed and broadened melting range.
Rationale for Method Selection
The capillary method using a digital melting point apparatus (such as a Mel-Temp) is the standard and most reliable technique for determining the melting point of a powdered solid. It requires a minimal amount of sample and allows for precise temperature control and observation. The use of a Thiele tube provides a lower-cost alternative that can yield accurate results with careful technique.[5]
Experimental Protocol: Capillary Melting Point Determination
Materials:
-
(2E)-3-(2-Fluorophenyl)acrylamide, finely powdered and completely dry[6]
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus or Thiele tube with high-boiling mineral oil
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point.[6] Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and jab the open end into the pile of powdered sample. A small amount of solid will be forced into the open end.[7]
-
Packing the Sample: To pack the sample tightly into the sealed end, drop the capillary tube (sealed-end down) several times through a long, hollow tube (e.g., a glass tube or PVC pipe). The impact will pack the powder into the bottom. The final packed sample height should be 2-3 mm.[7][8]
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block. Heat the sample rapidly (10-20°C per minute) to determine an approximate melting range. This saves time in subsequent, more accurate measurements.[5]
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample.[7]
-
Heating: Heat the sample at a medium rate until the temperature is about 15-20°C below the expected melting point. Then, slow the heating rate to 1-2°C per minute.[7]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂.
-
-
Repeat: For accuracy, conduct at least two careful determinations. The results should be consistent. A fresh sample must be used for each trial.[7]
Solubility Profile: A Window into Functional Groups
Systematic solubility testing is a classical, yet powerful, method for inferring the functional groups and general polarity of an unknown compound. The procedure involves testing the compound's solubility in a series of solvents of varying pH and polarity.
Workflow for Solubility Classification
The following diagram outlines the logical progression for classifying the solubility of (2E)-3-(2-Fluorophenyl)acrylamide.
Caption: A systematic workflow for determining the solubility class of an organic compound.
Expected Solubility Profile of (2E)-3-(2-Fluorophenyl)acrylamide
-
Water: Due to the relatively large nonpolar aromatic ring and hydrocarbon backbone compared to the polar amide group, the compound is expected to be insoluble or sparingly soluble in water. Acrylamide itself is highly water-soluble, but the bulky phenyl group drastically reduces this property.[9][10]
-
5% NaOH & 5% NaHCO₃: The amide N-H proton is very weakly acidic (pKa ~17) and will not be deprotonated by NaOH or NaHCO₃. Therefore, the compound should be insoluble in these basic solutions.
-
5% HCl: The amide oxygen is weakly basic and can be protonated by a strong acid, but 5% HCl is unlikely to be sufficient to cause dissolution. Therefore, insolubility is expected.
-
Concentrated H₂SO₄: The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons should allow for protonation by cold, concentrated sulfuric acid, leading to dissolution. This would place the compound in solubility class N (Neutral).[11]
Experimental Protocol: Systematic Solubility Testing
Materials:
-
(2E)-3-(2-Fluorophenyl)acrylamide
-
Small test tubes (10 x 75 mm)
-
Graduated cylinders or pipettes
-
Solvents: Deionized water, diethyl ether, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, concentrated H₂SO₄ (98%)
-
General Guideline: A compound is considered "soluble" if approximately 0.1 g of solid dissolves in 3 mL of the solvent.
-
Water Solubility:
-
Place ~25 mg of the compound into a small test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.
-
Observe for complete dissolution. If insoluble, proceed to the next step.
-
-
Acid/Base Solubility:
-
Using fresh ~25 mg samples for each test, repeat the procedure with 0.75 mL of 5% NaOH solution.
-
If insoluble in NaOH, test a fresh sample in 5% HCl solution.
-
(Note: If the compound were soluble in NaOH, you would then test a fresh sample in 5% NaHCO₃ to differentiate between strong and weak acids).
-
-
Concentrated H₂SO₄ Solubility:
-
If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in cold, concentrated H₂SO₄.
-
CAUTION: Perform this step in a fume hood with appropriate personal protective equipment (PPE). Add the acid slowly to the sample. Dissolution may be accompanied by a color change or heat generation, which should be noted.
-
Spectroscopic Characterization
Spectroscopy is the most powerful tool for unambiguous structure elucidation. A combination of IR, NMR, and Mass Spectrometry provides a complete picture of the molecule's connectivity and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[14]
Expected Absorptions:
-
N-H Stretch: ~3400-3200 cm⁻¹ (two bands expected for a primary amide, may be broad).
-
C-H Stretch (Aromatic & Vinylic): ~3100-3000 cm⁻¹.
-
C=O Stretch (Amide I band): ~1680-1650 cm⁻¹ (strong). The conjugation with the C=C bond will lower the frequency from a typical saturated amide.
-
C=C Stretch: ~1640-1610 cm⁻¹.
-
N-H Bend (Amide II band): ~1620-1590 cm⁻¹.
-
C-F Stretch: ~1250-1100 cm⁻¹ (strong).
-
C-H Bends (Aromatic): ~900-675 cm⁻¹ (patterns can indicate substitution type).
Experimental Protocol: Thin Solid Film Method [15]
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Film Deposition: Place one drop of the resulting solution onto the surface of a single, clean salt plate (NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the film is too thin (weak spectrum), add another drop. If it is too thick (peaks are flat-topped), clean the plate and use a more dilute solution.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical scan range is 4000-600 cm⁻¹.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]
5.2.1 ¹H NMR Spectroscopy
Expected Chemical Shifts (δ) and Couplings (J):
-
Amide Protons (-CONH₂): δ 6.0-8.0 ppm (two broad singlets, exchangeable with D₂O).
-
Aromatic Protons (C₆H₄F): δ 7.0-7.8 ppm (four protons, complex multiplet pattern due to H-H and H-F couplings).
-
Vinylic Protons (-CH=CH-):
-
Hα (alpha to C=O): δ 6.2-6.6 ppm (doublet of doublets).
-
Hβ (beta to C=O): δ 7.4-7.8 ppm (doublet).
-
The coupling constant between Hα and Hβ is expected to be large (J ≈ 15-17 Hz), confirming the trans (E) configuration.[17]
-
5.2.2 ¹³C NMR Spectroscopy
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Aromatic Carbons (C₆H₄F): δ 115-165 ppm. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller C-F couplings.
-
Vinylic Carbons (-CH=CH-):
-
Cα (alpha to C=O): δ 120-130 ppm.
-
Cβ (beta to C=O): δ 135-145 ppm.
-
5.2.3 Experimental Protocol: NMR Sample Preparation and Acquisition [17][18]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully dissolved. DMSO-d₆ is often a good choice for amides.
-
Ensure the solvent contains 0.03-0.05% Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse program.
-
Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and a significantly larger number of scans (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing structural information based on its fragmentation patterns.[19][20]
Expected Results:
-
Ionization: Electron Impact (EI) is a common technique that will likely cause fragmentation. A softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) would be more likely to show a strong peak for the protonated molecule.[21]
-
Molecular Ion Peak (M⁺•): Using EI, a peak at m/z = 165 corresponding to the molecular formula C₉H₈FNO should be observed. This peak confirms the molecular weight. The intensity may be weak due to fragmentation.
-
Protonated Molecule [M+H]⁺: Using CI or ESI, a prominent peak at m/z = 166 would be expected.
-
Key Fragments: Fragmentation patterns can provide structural clues. Likely fragmentations include the loss of the amide group (-NH₂) or the entire acrylamide side chain.
Experimental Protocol: General Procedure [22][23]
-
Sample Introduction: A small amount of sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI) and injected into the instrument.
-
Ionization: The sample is vaporized and ionized using the chosen method (e.g., electron beam for EI, charged droplets for ESI).
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Safety and Handling
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use impermeable gloves (e.g., nitrile). Inspect gloves before use.
-
Skin Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Handling: Avoid creating dust. Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Summary of Physicochemical Properties
| Property | Expected Value / Characteristic |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol |
| Physical Appearance | White to pale yellow crystalline solid |
| Melting Point | To be determined experimentally. A sharp range will indicate high purity. |
| Solubility | Expected to be insoluble in water, 5% NaOH, 5% NaHCO₃, and 5% HCl. Expected to be soluble in concentrated H₂SO₄ and common organic solvents like DMSO, acetone, and methylene chloride. |
| IR Spectroscopy (cm⁻¹) | Key peaks expected at: ~3400-3200 (N-H), ~1660 (C=O, Amide I), ~1610 (C=C), ~1600 (N-H bend, Amide II), ~1200 (C-F). |
| ¹H NMR (ppm) | Key signals expected at: δ 7.4-7.8 (1H, d, J≈16 Hz, Hβ), δ 7.0-7.8 (4H, m, Ar-H), δ 6.0-8.0 (2H, br s, -NH₂), δ 6.2-6.6 (1H, dd, Hα). |
| ¹³C NMR (ppm) | Key signals expected at: δ 165-170 (C=O), δ 115-165 (Aromatic C, including a large ¹JCF doublet), δ 135-145 (Cβ), δ 120-130 (Cα). |
| Mass Spectrometry (m/z) | Expected [M]⁺• at 165 (EI) or [M+H]⁺ at 166 (ESI/CI). |
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